3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid
Overview
Description
3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid is a complex organic compound with the molecular formula C33H21N3O15. It is known for its unique structure, which includes three benzene rings connected by triamide linkages to a central benzene-1,3,5-tricarboxylic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 5-aminoisophthalic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired triamide product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions may produce oxidized derivatives of the compound .
Scientific Research Applications
3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid involves its ability to form multiple hydrogen bonds and π-π interactions. These interactions facilitate the self-assembly of the compound into supramolecular structures, which can interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarboxylic acid: A simpler analog with three carboxylic acid groups.
1,3,5-Triscarboxyphenylethynylbenzene: Another related compound with ethynyl linkages.
Uniqueness
3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid is unique due to its triamide linkages, which provide additional sites for hydrogen bonding and enhance its ability to form complex supramolecular structures. This makes it particularly valuable in the design of advanced materials and biomimetic systems .
Properties
IUPAC Name |
3-[[3,5-bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N3O9/c34-25(31-22-7-1-4-16(13-22)28(37)38)19-10-20(26(35)32-23-8-2-5-17(14-23)29(39)40)12-21(11-19)27(36)33-24-9-3-6-18(15-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMHMKJMDXXXKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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